molecular formula C20H16BrN B14555531 1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide CAS No. 61865-01-8

1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide

Cat. No.: B14555531
CAS No.: 61865-01-8
M. Wt: 350.3 g/mol
InChI Key: FUSCFUDEPNZMRO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide is a chemical compound that features an anthracene moiety attached to a pyridinium ring. This compound is of interest due to its unique photophysical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide typically involves the alkylation of 9-anthracenylmethyl chloride with 4-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromide ion can be substituted with other nucleophiles to form different salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products Formed

    Oxidation: Anthraquinone derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various salts depending on the nucleophile used.

Scientific Research Applications

1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide involves its ability to absorb light and emit fluorescence. The anthracene moiety acts as the chromophore, while the pyridinium ring enhances solubility and stability. Upon excitation by light, the compound undergoes a transition to an excited state, followed by emission of light as it returns to the ground state. This property is exploited in various applications, including imaging and sensing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Anthracen-9-yl)-4-methylpyridin-1-ium bromide is unique due to its combination of an anthracene moiety with a pyridinium ring, providing a balance of photophysical properties and solubility. This makes it particularly useful in applications requiring strong fluorescence and stability in aqueous environments.

Properties

CAS No.

61865-01-8

Molecular Formula

C20H16BrN

Molecular Weight

350.3 g/mol

IUPAC Name

1-anthracen-9-yl-4-methylpyridin-1-ium;bromide

InChI

InChI=1S/C20H16N.BrH/c1-15-10-12-21(13-11-15)20-18-8-4-2-6-16(18)14-17-7-3-5-9-19(17)20;/h2-14H,1H3;1H/q+1;/p-1

InChI Key

FUSCFUDEPNZMRO-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=[N+](C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.